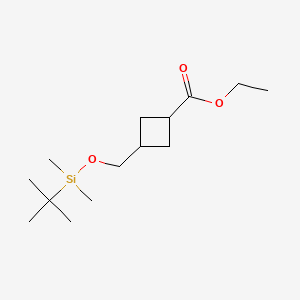

Ethyl 3-(((tert-butyldimethylsilyl)oxy)methyl)cyclobutanecarboxylate

Description

Ethyl 3-(((tert-butyldimethylsilyl)oxy)methyl)cyclobutanecarboxylate is a cyclobutane-derived compound featuring an ethyl ester group at the 1-position and a tert-butyldimethylsilyl (TBDMS)-protected hydroxymethyl substituent at the 3-position of the cyclobutane ring. The TBDMS group enhances the compound’s stability by protecting the hydroxyl moiety from undesired reactions during synthetic processes, making it valuable in multistep organic syntheses, particularly in pharmaceuticals and bioactive molecule development . Its structural rigidity, imparted by the cyclobutane ring, and the lipophilic TBDMS group contribute to its utility as an intermediate in drug discovery, such as in the synthesis of β3 integrin antagonists for cancer therapy .

Properties

IUPAC Name |

ethyl 3-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclobutane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O3Si/c1-7-16-13(15)12-8-11(9-12)10-17-18(5,6)14(2,3)4/h11-12H,7-10H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAGDXFHRIGURJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(C1)CO[Si](C)(C)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O3Si | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.45 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(((tert-butyldimethylsilyl)oxy)methyl)cyclobutanecarboxylate typically involves the following steps:

Formation of the cyclobutane ring: This can be achieved through or other ring-forming methodologies.

Introduction of the ester group: The esterification of the cyclobutane ring can be performed using ethyl alcohol and a suitable carboxylic acid derivative.

Protection of the hydroxymethyl group: The hydroxymethyl group is protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective for the synthesis of similar compounds, providing a more sustainable and scalable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(((tert-butyldimethylsilyl)oxy)methyl)cyclobutanecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the ester group to an alcohol or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the tert-butyldimethylsilyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like tetrabutylammonium fluoride can be used to remove the tert-butyldimethylsilyl group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 3-(((tert-butyldimethylsilyl)oxy)methyl)cyclobutanecarboxylate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly those requiring cyclobutane derivatives.

Material Science: It may be utilized in the creation of novel materials with specific properties.

Mechanism of Action

The mechanism of action for Ethyl 3-(((tert-butyldimethylsilyl)oxy)methyl)cyclobutanecarboxylate involves its ability to undergo various chemical transformations. The tert-butyldimethylsilyl group acts as a protecting group, allowing selective reactions at other sites of the molecule. The cyclobutane ring provides a rigid framework that can influence the reactivity and stability of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally analogous cyclobutane derivatives, focusing on functional groups, physicochemical properties, and applications.

Structural and Functional Group Comparisons

* Calculated based on the methyl analog () with an additional CH₂ group for the ethyl ester.

Biological Activity

Ethyl 3-(((tert-butyldimethylsilyl)oxy)methyl)cyclobutanecarboxylate is a specialized organic compound that has garnered attention in the fields of synthetic and medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, and applications in research.

Chemical Structure and Synthesis

This compound has a cyclobutane ring, which is a four-membered carbon ring, substituted with a carboxylic acid group and a tert-butyldimethylsilyl (TBDMS) protected hydroxymethyl group. The synthesis typically involves several key steps:

- Starting Material: The synthesis begins with 3-methylenecyclobutane-1-carbonitrile.

- Hydrolysis: The nitrile group is hydrolyzed to form the corresponding carboxylic acid.

- Reduction: The nitrile group is reduced to an amine.

- Silyl Ether Protection: The hydroxyl group is protected using TBDMS chloride.

- Oxidation: The intermediate is oxidized to introduce desired functional groups.

These steps can be optimized for larger-scale production depending on the specific application needs .

The biological activity of this compound stems from its interactions with various biological targets, including enzymes and receptors. The TBDMS group enhances the compound's stability during reactions, allowing for selective modifications that can influence its biological effects .

Case Studies and Research Findings

- Anticancer Activity:

-

Synthetic Applications:

- In synthetic chemistry, this compound serves as an intermediate for creating more complex molecules with potential therapeutic applications. Its unique structure allows for versatility in chemical modifications .

-

Material Science:

- The compound's structural characteristics make it a candidate for developing novel materials with specific properties, particularly in drug delivery systems where controlled release is crucial .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds.

| Compound Name | Structure | Key Features | Biological Activity |

|---|---|---|---|

| This compound | Structure | Cyclobutane ring, TBDMS protected | Potential anticancer activity |

| 3-(((Tert-butyldiphenylsilyl)oxy)methyl)oxetan-3-yl)methanol | - | Oxetane ring instead of cyclobutane | Limited studies on biological activity |

| 3,5-Bis(tert-butyldimethylsiloxyl)benzoic Acid Methyl Ester | - | Two silyl ether groups | Potential applications in drug formulation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.